N-Isopropylterephthalamic acid

Vue d'ensemble

Description

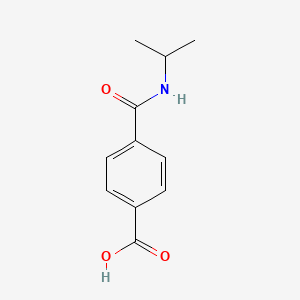

N-Isopropylterephthalamic acid is a chemical compound with the molecular formula C11H13NO3. It is a derivative of terephthalic acid, where the carboxylic acid group is substituted with an isopropylamide group. This compound is known for its role as a metabolite of procarbazine, an antineoplastic chemotherapy drug used in the treatment of Hodgkin’s lymphoma and certain brain cancers .

Mécanisme D'action

Target of Action

N-Isopropylterephthalamic acid is a metabolite of procarbazine . Procarbazine is an antineoplastic chemotherapy drug used for the treatment of Hodgkin’s lymphoma and certain brain cancers . It belongs to a group of medicines called alkylating agents .

Mode of Action

There is evidence that the drug may act by inhibition of protein, RNA, and DNA synthesis . Studies have suggested that procarbazine may inhibit transmethylation of methyl groups of methionine into t-RNA .

Pharmacokinetics

Procarbazine is metabolized primarily in the liver and kidneys . The drug is auto-oxidized to the azo derivative with the release of hydrogen peroxide . The azo derivative isomerizes to the hydrazone, and following hydrolysis splits into a benzylaldehyde derivative and methylhydrazine . The methylhydrazine is further degraded to CO2 and CH4 and possibly hydrazine, whereas the aldehyde is oxidized to this compound, which is excreted in the urine . Approximately 70% of the radioactivity is excreted in the urine as this compound within 24 hours following both oral and intravenous administration of 14 C-labeled procarbazine . Procarbazine crosses the blood-brain barrier and rapidly equilibrates between plasma and cerebrospinal fluid after oral administration .

Analyse Biochimique

Biochemical Properties

N-Isopropylterephthalamic acid plays a significant role in biochemical reactions, particularly as a metabolite of procarbazine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which catalyze its metabolism in humans . This interaction is crucial for the compound’s conversion and subsequent biochemical activities. The nature of these interactions involves the oxidation of isopropyl alcohol, leading to the formation of this compound .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, as a metabolite of procarbazine, it contributes to the alkylation of DNA, which can lead to cell cycle arrest and apoptosis in cancer cells . This compound’s impact on gene expression includes the modulation of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and various biomolecules. It exerts its effects through the alkylation of DNA, which leads to the formation of cross-links and breaks in the DNA strands . This process inhibits DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound can inhibit or activate specific enzymes involved in DNA repair, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained cytotoxic effects, with potential implications for cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of isopropyl alcohol, leading to the formation of this compound . This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound is crucial for its biological activity, as it determines the concentration of the compound at the target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with DNA and other biomolecules, thereby influencing its cytotoxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Isopropylterephthalamic acid can be synthesized through the reaction of terephthalic acid with isopropylamine. The reaction typically involves the following steps:

Activation of Terephthalic Acid: Terephthalic acid is first activated by converting it into its acid chloride form using thionyl chloride or oxalyl chloride.

Amidation Reaction: The activated terephthalic acid is then reacted with isopropylamine under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

Large-scale Activation: Using industrial-grade thionyl chloride or oxalyl chloride for the activation of terephthalic acid.

Efficient Amidation: Employing high-purity isopropylamine and optimized reaction conditions to maximize the yield of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: N-Isopropylterephthalamic acid undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and isopropylamine.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

Hydrolysis: Terephthalic acid and isopropylamine.

Oxidation: Corresponding carboxylic acids.

Substitution: Substituted aromatic derivatives.

Applications De Recherche Scientifique

N-Isopropylterephthalamic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role as a metabolite of procarbazine and its potential biological effects.

Medicine: Investigated for its potential therapeutic applications and as a biomarker for procarbazine metabolism.

Industry: Utilized in the production of polymers and other industrial chemicals.

Comparaison Avec Des Composés Similaires

- N-Methylterephthalamic acid

- N-Ethylterephthalamic acid

- N-Propylterephthalamic acid

Comparison: N-Isopropylterephthalamic acid is unique due to its specific isopropylamide substitution, which influences its chemical properties and biological activity. Compared to other similar compounds, it has distinct metabolic pathways and potential therapeutic applications, particularly in the context of procarbazine metabolism .

Activité Biologique

N-Isopropylterephthalamic acid (N-IPTA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the molecular formula and is classified under various chemical databases as a derivative of terephthalic acid. Its structure features an isopropyl group attached to a terephthalamic acid backbone, which influences its solubility and biological interactions.

Anticancer Potential

One of the most notable areas of research surrounding N-IPTA is its potential anticancer activity. It has been identified as a major urinary metabolite of the chemotherapy agent azoprocarbazine, suggesting that it may play a role in the drug's therapeutic effects or side effects .

- Mechanism of Action : N-IPTA may interact with cellular pathways involved in cancer proliferation and apoptosis. Studies have indicated that compounds similar to N-IPTA exhibit cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, thereby disrupting mitosis .

Toxicological Profile

The toxicological profile of N-IPTA has been assessed through various studies:

- Acute Toxicity : Research indicates that N-IPTA has low acute toxicity levels. In repeated dose studies, no significant adverse effects were reported at lower concentrations .

- Genotoxicity : N-IPTA did not show mutagenic properties in bacterial assays, indicating a favorable safety profile for further development .

Study 1: Metabolism and Excretion

A study highlighted the metabolic pathways of azoprocarbazine leading to the formation of N-IPTA. It was observed that the compound was rapidly excreted in urine, suggesting efficient metabolism .

Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated that N-IPTA exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the disruption of microtubule dynamics, which is crucial for cell division .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on cancer cell lines | |

| Acute Toxicity | Low toxicity levels in repeated dosing | |

| Genotoxicity | Non-mutagenic in bacterial assays |

Metabolic Pathways

| Compound | Metabolite | Pathway Description | Reference |

|---|---|---|---|

| Azoprocarbazine | This compound | Hydrolysis and conjugation leading to urinary excretion |

Research Findings

Recent studies have explored the solubility of terephthalic acid derivatives, including N-IPTA, in various solvents, highlighting its potential applications in drug formulation and delivery systems. The solubility characteristics can significantly affect its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

4-(propan-2-ylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCGIFCKPACTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228529 | |

| Record name | N-Isopropylterephthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-47-5 | |

| Record name | N-Isopropylterephthalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylterephthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPROPYLTEREPHTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6LXS5VI5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.